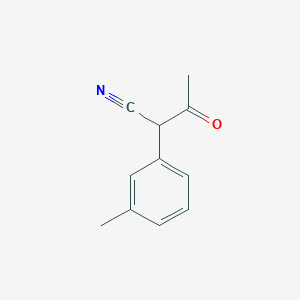

2-(3-Methylphenyl)-3-oxobutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-10(6-8)11(7-12)9(2)13/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMXXWNCTGJYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methylphenyl 3 Oxobutanenitrile and Analogues

Established Synthetic Pathways

Traditional methods for synthesizing 2-(3-methylphenyl)-3-oxobutanenitrile and related compounds have laid the groundwork for more advanced routes. These pathways typically involve condensation reactions or direct functionalization of active methylene (B1212753) compounds.

Knoevenagel Condensation and Related Carbonyl Activation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. sigmaaldrich.comwikipedia.org In the context of synthesizing aryl-substituted β-ketonitriles, this typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as cyanoacetic acid or its derivatives, often catalyzed by a weak base like an amine. wikipedia.org

For the specific synthesis of an analogue, one might react 3-methylbenzaldehyde (B113406) with acetoacetonitrile in the presence of a catalyst. A related approach involves the Doebner modification, where pyridine (B92270) is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

A practical example of this condensation is seen in the synthesis of 2-aryl-3-sulfonylchromans, where the first step is a Knoevenagel condensation between o-hydroxybenzaldehydes and β-ketosulfones, mediated by ammonium (B1175870) acetate (B1210297). nih.gov While not a direct synthesis of the target compound, this illustrates the principle of condensing an aldehyde with an active methylene compound to form a new carbon-carbon bond.

Table 1: Examples of Knoevenagel Condensation Conditions

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aldehyde/Ketone | Malonic acid derivative | Weak amine base | α,β-unsaturated ketone |

| Aromatic Aldehyde | Thiobarbituric acid | Piperidine in ethanol | Enone |

Direct Alkylation and Acylation Strategies at the Active Methylene Center

Direct functionalization of the active methylene group presents another fundamental route to β-ketonitriles.

Alkylation Strategies: The alkylation of active methylene compounds is a widely used method for forming C-C bonds. youtube.com This process involves the deprotonation of a compound like acetoacetonitrile using a base to form a nucleophilic carbanion. youtube.com This carbanion can then react with an electrophile, such as a 3-methylphenyl halide, to introduce the aryl group at the α-position. The choice of base and reaction conditions is critical to control the extent of alkylation, as dialkylation can sometimes occur. researchgate.net Cesium carbonate has been shown to be an effective mediator for the dialkylation of various active methylene compounds. researchgate.net

Acylation Strategies: Acylation of nitriles is a more direct and common method for preparing β-ketonitriles. thieme-connect.com This involves reacting a carbanion of a substituted acetonitrile (B52724) with an acylating agent. For the target compound, this would entail the acylation of 3-methylphenylacetonitrile with an acetylating agent like acetyl chloride or acetic anhydride. sigmaaldrich.comyoutube.com Alternatively, the reaction can be viewed as the acylation of the acetonitrile anion with an ester, such as methyl 3-methylbenzoate. beilstein-journals.orgnih.gov This reaction often requires at least two equivalents of the base and nitrile because the resulting β-ketonitrile product is more acidic than the starting nitrile. beilstein-journals.org

Contemporary Catalytic Routes

Modern synthetic chemistry has seen a shift towards more efficient, selective, and sustainable catalytic methods. These include transition metal-mediated reactions, organocatalysis, and protocols guided by the principles of green chemistry.

Transition Metal-Mediated Syntheses for Arylation and Functionalization

Transition metals, particularly palladium and copper, are powerful catalysts for forming carbon-carbon bonds. researchgate.net The α-arylation of ketones and related active methylene compounds with aryl halides is a well-established strategy. acs.org

The catalytic cycle for palladium-catalyzed α-arylation typically involves:

Oxidative addition of an aryl halide (e.g., 3-methylphenyl bromide) to a Pd(0) species.

Formation of a palladium-enolate complex from the active methylene compound (e.g., acetoacetonitrile) in the presence of a base.

Reductive elimination from the palladium-enolate complex to yield the α-aryl product and regenerate the Pd(0) catalyst. acs.org

Copper-catalyzed systems have also been employed for the arylation of active methylene compounds, often requiring high temperatures. acs.org More recent protocols have demonstrated palladium-catalyzed tandem reactions, such as the intramolecular addition of active methylene compounds to alkynes followed by cross-coupling with aryl halides, showcasing the versatility of these catalysts. nih.gov

Table 2: Transition Metal-Catalyzed Arylation Approaches

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | Ketone enolates + Aryl halides | High generality and effectiveness for α-arylation. acs.org |

| CuI | Active methylene compounds + Aryl iodides | Air-stable catalyst, suitable for various active methylene compounds. acs.org |

Organocatalytic Approaches for Asymmetric Synthesis and Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the creation of chiral molecules without the need for metal catalysts. beilstein-journals.org For β-ketonitriles, this often involves reactions that generate a chiral center, leading to optically active products.

A key application is the asymmetric reduction of β-ketonitriles to produce chiral β-hydroxy nitriles, which are valuable pharmaceutical intermediates. acs.orgorganic-chemistry.org While this is a post-synthesis transformation, organocatalysts can also be used in the synthesis itself. For instance, chiral catalysts can mediate the Michael addition of β-ketonitriles to other molecules to create complex chiral structures. rsc.org Duan et al. developed a method using a chiral organocatalyst for the reaction of β-ketonitriles with ortho-hydroxyl-substituted p-quinone methides to produce chiral 2-amino-4-aryl-4H-chromenes. rsc.org

The development of organocatalytic methods for the direct, enantioselective α-arylation of compounds like acetoacetonitrile is an active area of research, aiming to provide direct access to chiral analogues of this compound.

Green Chemistry Principles in the Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.

In the synthesis of β-ketonitriles, green approaches include:

Use of Greener Solvents and Catalysts: Research has focused on replacing hazardous solvents and expensive or toxic catalysts. A notable example is the use of inexpensive potassium tert-butoxide (KOt-Bu) as a base for the acylation of acetonitrile with esters, avoiding harsher reagents. beilstein-journals.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. utsa.edu The synthesis of β-ketonitriles from esters and nitriles has been successfully performed under microwave conditions. utsa.edu

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) improves efficiency and reduces waste from intermediate purification steps. The synthesis of various heterocyclic compounds from β-ketonitriles often employs one-pot procedures. rsc.org

Atom Economy: Developing reactions that incorporate a maximum number of atoms from the reactants into the final product. N-heterocyclic carbene (NHC)-catalyzed reactions, such as the coupling of aldehydes and azobis(isobutyronitrile), represent novel, metal-free methods that can exhibit high atom economy. acs.org

A study by molecular sciences researchers demonstrated a green and economical synthesis of β-ketonitriles by reacting esters and lactones with acetonitrile using KOt-Bu in ethereal solvents under ambient conditions, highlighting a move towards more sustainable practices. beilstein-journals.orgnih.govresearchgate.net

Mechanistic Investigations of Synthetic Reactions Involving this compound

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and developing novel, efficient synthetic routes. The formation of this compound typically involves the creation of a carbon-carbon bond at the α-position of a nitrile, a reaction that can be mechanistically complex.

Characterization of Reaction Intermediates and Transition State Geometries

The synthesis of β-ketonitriles often proceeds through the formation of a nitrile-stabilized carbanion, which exists in resonance with a ketene (B1206846) iminate anion. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are instrumental in exploring these transient species. chemrxiv.org For the synthesis of analogues, the reaction mechanism can involve several key steps:

Formation of an Enolate or Nitrile Anion: In base-mediated reactions, a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) deprotonates the α-carbon of the nitrile precursor. google.com The resulting anion is a key nucleophilic intermediate.

Transition State (TS) Geometry: The transition state is the highest energy point along the reaction coordinate. bath.ac.uk Its geometry dictates the stereochemical outcome and activation energy of the reaction. For arylation reactions, the transition state involves the approach of the nucleophilic nitrile anion to the arylating agent. Computational modeling helps to define the specific geometry and energy of these transition structures. bath.ac.uk

Catalytic Intermediates: In metal-catalyzed syntheses, such as palladium-catalyzed reactions, the mechanism involves the formation of an arylpalladium species. This intermediate coordinates with the cyano group, followed by carbopalladation and subsequent hydrolysis to yield the final β-ketonitrile product. organic-chemistry.org A proposed mechanism for a copper-catalyzed three-component reaction to form related isoindolinone structures involves the formation of an N-arylnitrilium cation intermediate. researchgate.net

A general mechanism for the synthesis of related 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile structures has also been proposed, highlighting the step-wise nature of these complex transformations. mdpi.com

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The efficiency and selectivity of a reaction are governed by its kinetic and thermodynamic parameters.

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, such as the deprotonation of an unsymmetrical ketone, the outcome can be under either kinetic or thermodynamic control. youtube.com The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower in energy). youtube.com For the synthesis of β-ketonitriles, the choice of base and reaction temperature can influence which pathway is favored. A bulky base at low temperature often favors the kinetic product, whereas a smaller, less hindered base at higher temperatures can lead to the more stable thermodynamic product. youtube.com

Activation Energy: The activation energy is the minimum energy required for a reaction to occur. youtube.com DFT calculations can be used to estimate the activation barriers for different reaction pathways. For example, in a study of cycloaddition reactions, the activation energies for competing pathways were calculated to determine the most kinetically favored product. chemrxiv.org

Thermodynamic Parameters: These include enthalpy (ΔH) and entropy (ΔS) of reaction, which determine the Gibbs free energy (ΔG) and the position of equilibrium. While specific thermodynamic data for the synthesis of this compound is not readily available in the provided results, general principles suggest that reactions forming stable β-ketonitrile products are thermodynamically favorable.

Below is a conceptual table illustrating the factors that differentiate kinetic and thermodynamic control in enolate formation, a key step in the synthesis of many β-ketonitrile analogues.

| Control Type | Conditions | Base Characteristics | Product Characteristics |

| Kinetic | Low Temperature, Irreversible | Sterically hindered (e.g., LDA) | Less substituted, formed faster |

| Thermodynamic | Higher Temperature, Reversible | Sterically unhindered (e.g., NaH) | More substituted, more stable |

This table is based on general principles of kinetic and thermodynamic control in organic chemistry. youtube.com

Stereochemical Outcomes and Diastereoselective/Enantioselective Control Mechanisms

Since the C2 carbon of this compound is a stereocenter, controlling its stereochemistry is a significant synthetic challenge.

Enantioselective Arylation: Achieving enantioselectivity often requires the use of chiral catalysts. Copper(I)-bisoxazoline complexes have been successfully used for the enantioselective α-arylation of related carbonyl compounds. princeton.edu The mechanism involves the formation of a chiral copper enolate, which then reacts with an arylating agent. The chiral ligand environment dictates the facial selectivity of the arylation, leading to one enantiomer in excess.

Catalyst and Ligand Effects: The choice of metal catalyst and chiral ligand is paramount. Studies on the asymmetric arylation of aldehydes have shown that titanium complexes derived from ligands like H₈-BINOL can provide high enantioselectivity. researchgate.net Similarly, chiral phosphoric acids have been used as organocatalysts for the enantioselective arylation of oxindoles, demonstrating that non-metal catalysts can also be highly effective. nih.gov

The following table summarizes results from a study on the enantioselective α-arylation of acyl oxazolidones using a copper-based catalytic system, which is analogous to the synthesis of chiral β-ketonitriles.

| Entry | Arylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Diphenyliodonium Triflate | (CuOTf)₂·PhMe | 77 | — |

| 2 | Diphenyliodonium PF₆ | (CuOTf)₂·PhMe | 98 | 93 |

| 3 | (4-F-C₆H₄)₂IPF₆ | (CuOTf)₂·PhMe | 96 | 90 |

| 4 | (4-Cl-C₆H₄)₂IPF₆ | (CuOTf)₂·PhMe | 95 | 95 |

Data adapted from a study on copper-catalyzed enantioselective arylation. princeton.edu

These findings demonstrate that careful selection of the catalyst, ligand, and reaction conditions allows for a high degree of control over the stereochemical outcome, enabling the synthesis of specific enantiomers of chiral molecules like this compound and its analogues. princeton.edu

Reactivity and Transformational Chemistry of 2 3 Methylphenyl 3 Oxobutanenitrile

Chemical Transformations Involving the Nitrile Functionality

The nitrile group is a cornerstone of the molecule's reactivity, participating in both addition and cyclization reactions that are fundamental to the synthesis of complex nitrogen-containing molecules.

Nucleophilic Addition Reactions to the Cyano Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. While reactions with simple nucleophiles like water can lead to hydrolysis to amides or carboxylic acids under harsh conditions, more synthetically useful transformations involve the addition of other nucleophiles.

For instance, the addition of hydrogen cyanide (HCN) can yield cyanohydrins, a reaction that is typically base-catalyzed. ncert.nic.in The generated cyanide ion (CN⁻) acts as a potent nucleophile, attacking the carbonyl carbon. ncert.nic.in More complexly, the nitrile group itself can be transformed. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while condensation with urea (B33335) or thiourea (B124793) can produce pyrimidines. rsc.org These reactions underscore the nitrile's role as a key building block in heterocyclic chemistry.

Cycloaddition and Heterocyclic Annulation Reactions with Nitrile Participation

The bifunctional nature of 2-(3-methylphenyl)-3-oxobutanenitrile makes it an ideal substrate for multicomponent reactions that construct complex heterocyclic rings in a single step. The nitrile group, in concert with the active methylene (B1212753) and keto functionalities, drives the formation of a wide array of medicinally and industrially relevant scaffolds.

One of the most prominent examples is the Hantzsch Pyridine (B92270) Synthesis . This multicomponent reaction involves the condensation of a β-keto compound (like this compound), an aldehyde, and a nitrogen source (typically ammonia (B1221849) or ammonium (B1175870) acetate). acs.orgwikipedia.org The process yields a 1,4-dihydropyridine (B1200194) intermediate, which can be subsequently oxidized to the corresponding aromatic pyridine. wikipedia.orgorganic-chemistry.org The versatility of this synthesis allows for the creation of a diverse library of pyridine derivatives. acs.org

Another critical transformation is the Gewald Aminothiophene Synthesis . This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this case, an α-cyanoketone) in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This method is a highly efficient route to thiophenes, which are important bioisosteres for phenyl groups in drug design. umich.eduumich.edu

Beyond these named reactions, 2-aryl-3-oxobutanenitriles are known to participate in various other cyclocondensations to form furans, quinolines, and pyrimidines, as summarized in the table below. rsc.org

| Reaction Name/Type | Co-reactant(s) | Key Reagents/Catalyst | Resulting Heterocycle |

| Hantzsch Synthesis | Aromatic Aldehyde, Ammonia/Ammonium Acetate (B1210297) | Heat, Alcohol Solvent | Pyridine |

| Gewald Reaction | Elemental Sulfur | Base (e.g., Morpholine) | 2-Aminothiophene |

| Furan Synthesis | Radical initiator, Conjugated diene | Mn(OAc)₃ or CAN | Dihydrofuran |

| Pyrimidine Synthesis | Urea or Thiourea, Aldehyde | Catalyst | Dihydropyrimidine |

| Tetrahydroquinoline Synthesis | Aromatic Aldehyde, 2-Alkenyl Amine | Triethylamine (TEA) | Tetrahydroquinoline |

This table presents representative heterocyclic syntheses using β-ketonitriles as precursors. The specific conditions and yields may vary.

Chemical Transformations Centered on the Ketone Functionality

The ketone's carbonyl group and its ability to activate the adjacent α-carbon are central to another major class of reactions for this compound.

Carbonyl Condensation and Addition Reactions

The carbonyl carbon of the ketone is electrophilic and can be attacked by various nucleophiles. numberanalytics.com A classic reaction is the Knoevenagel condensation , where the active methylene group of the β-ketonitrile reacts with an aldehyde or ketone, typically catalyzed by a weak base like an amine. ajrconline.orgacs.org This reaction forms a new carbon-carbon double bond. ajrconline.org

Furthermore, the ketone can undergo condensation with compounds containing active methyl groups. For example, reaction with 2,4-pentanedione in the presence of ammonium acetate can lead to pyridine derivatives through a complex sequence involving initial condensation, cleavage of the pyrone ring (if applicable), and recyclization. nih.govresearchgate.net

Enolate Chemistry and Alpha-Substitution Reactions of the Keto Group

The most significant reactivity derived from the ketone is its ability to facilitate the formation of a highly stabilized enolate. The hydrogen atom on the carbon between the ketone and nitrile groups (the α-carbon) is particularly acidic due to the powerful electron-withdrawing effects of both adjacent functional groups. ncert.nic.in Deprotonation with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), generates a resonance-stabilized enolate anion. libretexts.org

This nucleophilic enolate readily reacts with a variety of electrophiles in SN2-type reactions, a process known as alpha-alkylation . libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond at the α-position, making it one of the most powerful methods for elaborating the carbon skeleton. libretexts.org The efficiency of the reaction depends on the nature of the electrophile, with primary and methyl halides being the most effective. libretexts.orglibretexts.org

| Electrophile Type | Example Electrophile | Product Type |

| Alkyl Halide | Iodomethane (CH₃I) | α-Methylated Ketone |

| Allylic Halide | Allyl Bromide | α-Allylated Ketone |

| Benzylic Halide | Benzyl Bromide | α-Benzylated Ketone |

| Dihaloalkane | 1,3-Dibromopropane | Cyclobutane-fused derivative |

This table illustrates the types of products formed from the α-alkylation of β-keto ester/nitrile enolates.

Reactivity at the Methylene Bridge (Alpha-Carbon)

The reactivity at the methylene bridge, or α-carbon, is the lynchpin that connects the chemistry of the nitrile and ketone functionalities. This carbon is termed an "active methylene" group because the attached hydrogens are significantly acidic. ajrconline.orgrsc.org For analogous β-dicarbonyl compounds like diethyl malonate and ethyl acetoacetate, the pKa values are around 13 and 11, respectively, indicating that they can be readily deprotonated by common bases like alkoxides. libretexts.org

The high acidity stems from the ability of the resulting conjugate base (the enolate) to delocalize its negative charge onto both the ketone's oxygen atom and the nitrile's nitrogen atom through resonance. This stabilization makes the formation of the carbanion favorable.

This acidic nature is the fundamental reason for the compound's participation in a wide range of condensation reactions, including:

Knoevenagel Condensation: Reaction with aldehydes and ketones. ajrconline.org

Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.

Heterocyclic Syntheses: Serving as the key nucleophilic component in multicomponent reactions like the Hantzsch and Gewald syntheses. rsc.orgwikipedia.org

In essence, the reactivity of the methylene bridge is not a separate phenomenon but rather the consequence of the synergistic electronic effects of the adjacent keto and cyano groups, making this compound a highly valuable and versatile building block in organic synthesis.

Investigation of Acidic Proton Abstraction and Anion Formation

The hydrogen atom at the α-position of this compound, situated between the ketone and nitrile groups, is notably acidic. libretexts.orgucalgary.ca This increased acidity is a consequence of the electron-withdrawing nature of the adjacent carbonyl and cyano groups, which stabilize the resulting conjugate base. libretexts.orguomosul.edu.iq

The abstraction of this α-proton by a base leads to the formation of a resonance-stabilized enolate anion. youtube.com The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen, which enhances the stability of the anion. ucalgary.ca The presence of the methylphenyl group can also influence the acidity and the reactivity of the enolate through electronic effects.

The pKa value for the α-hydrogen in β-ketonitriles is significantly lower than that of simple ketones or nitriles, indicating a higher acidity. libretexts.orgucalgary.ca For instance, the pKa of acetone (B3395972) is approximately 19.3, while β-dicarbonyl compounds exhibit greater acidity. libretexts.org This facilitates the formation of the enolate ion even with moderately strong bases. libretexts.org

Table 1: Factors Influencing α-Proton Acidity

| Feature | Description | Impact on Acidity |

|---|---|---|

| Inductive Effect | The electron-withdrawing nature of the carbonyl and nitrile groups polarizes the C-H bond, facilitating proton removal. | Increases |

| Resonance Stabilization | The resulting enolate anion is stabilized by delocalization of the negative charge across the O=C-C-C≡N system. | Increases |

| Hybridization | The α-carbon of the enolate is sp² hybridized, allowing for effective overlap of p-orbitals and charge delocalization. libretexts.org | Increases |

Electrophilic Substitution and Coupling Reactions at the Alpha-Position

The enolate anion generated from this compound is a potent nucleophile and readily participates in various electrophilic substitution and coupling reactions at the α-position. libretexts.orgmasterorganicchemistry.com These reactions are fundamental for introducing new functional groups and extending the carbon skeleton.

Common electrophilic substitution reactions include alkylation, acylation, and halogenation. libretexts.orgyoutube.com The reaction with alkyl halides or acyl halides introduces alkyl or acyl groups, respectively, at the α-carbon. Halogenation, typically with reagents like N-bromosuccinimide or elemental bromine, can also be achieved. youtube.com

Furthermore, the α-position can undergo coupling reactions. For instance, palladium-catalyzed asymmetric allylic substitution cascade reactions of allylic dicarbonates with β-ketonitriles lead to the formation of chiral bicyclic dihydrofurans. rsc.org Copper-catalyzed three-component coupling reactions involving nitriles, 1,3-dienes, and silylboranes can yield β,γ-unsaturated ketones with a silylmethyl moiety at the α-position. rsc.org

Table 2: Examples of α-Position Functionalization

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Methyl Iodide | α-Alkyl-β-ketonitrile |

| Acylation | Acetyl Chloride | α-Acyl-β-ketonitrile |

| Halogenation | N-Bromosuccinimide | α-Halo-β-ketonitrile |

| Allylic Substitution | Allylic Dicarbonate (Pd-catalyzed) | Chiral Bicyclic Dihydrofurans rsc.org |

| Coupling Reaction | 1,3-Diene, Silylborane (Cu-catalyzed) | β,γ-Unsaturated Ketone rsc.org |

Utilization as a Building Block for Complex Heterocyclic Architectures

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. nih.govrsc.org Its functional groups can participate in various cyclization and multicomponent reactions to form five- and six-membered rings containing nitrogen and oxygen.

Synthesis of Pyrane and Pyrazole (B372694) Derivatives

Pyrane Derivatives: this compound can be used in the synthesis of pyran derivatives through multicomponent reactions. For example, the one-pot reaction of an aldehyde, malononitrile, and a β-ketonitrile can yield highly functionalized pyran structures. nih.govnih.gov Specifically, the reaction of aromatic aldehydes, malononitrile, and barbituric acid can produce pyrano[2,3-d]pyrimidine diones. nih.gov These reactions often proceed via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov

Pyrazole Derivatives: The synthesis of pyrazole derivatives from β-ketonitriles is a well-established transformation. rsc.orgorganic-chemistry.org A common method involves the condensation of the β-ketonitrile with hydrazine or its derivatives. rsc.orgorganic-chemistry.org This reaction typically proceeds by heating the reactants, which leads to the formation of 5-aminopyrazoles. rsc.org These pyrazole derivatives are important intermediates for the synthesis of other fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. rsc.org The versatility of this approach allows for the synthesis of a variety of substituted pyrazoles, which are of interest in medicinal chemistry. nih.gov

Formation of Oxazin and Triazole Ring Systems

Oxazine (B8389632) Derivatives: Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. wikipedia.org The synthesis of nih.govmdpi.com-oxazine derivatives can be achieved from chalcones, which can be prepared from precursors related to β-ketonitriles. The reaction of chalcones with urea can lead to the formation of the oxazine ring. Various synthetic routes to oxazines and their derivatives have been developed, highlighting their importance in medicinal and materials chemistry. organic-chemistry.orgresearchgate.netresearchgate.net

Triazole Derivatives: Triazoles, five-membered rings with three nitrogen atoms, can also be synthesized using β-ketonitrile derivatives as starting materials. One approach involves the conversion of the β-ketonitrile to an intermediate that can undergo a cycloaddition reaction. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, is a widely used method for the synthesis of 1,2,3-triazoles. scispace.comnih.gov While direct synthesis from this compound might require multi-step transformations to introduce the necessary azide (B81097) and alkyne functionalities, its core structure can be incorporated into molecules that undergo such cyclizations. raco.catnih.govnih.govgoogle.com

Multicomponent Reaction Strategies for Diverse Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.nettaylorfrancis.com this compound is an excellent substrate for MCRs due to its multiple reactive sites. nih.govrsc.org

These reactions offer a rapid and efficient way to generate diverse molecular scaffolds, which is particularly valuable in drug discovery and materials science. whiterose.ac.ukstorkapp.meub.edu For example, a three-component reaction involving an aldehyde, malononitrile, and a β-ketonitrile like this compound can lead to the formation of tetrahydrobenzo[b]pyran derivatives. raijmr.com The specific outcome of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions, allowing for the selective synthesis of different heterocyclic systems. beilstein-journals.orgresearchgate.net The use of β-ketonitriles in MCRs has been shown to produce a wide range of heterocyclic compounds, including pyridines, pyrimidines, and various fused ring systems. rsc.orgmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetone |

| N-Bromosuccinimide |

| Methyl Iodide |

| Acetyl Chloride |

| Malononitrile |

| Barbituric acid |

| Hydrazine |

| Urea |

| Pyran |

| Pyrazole |

| Pyrano[2,3-d]pyrimidine |

| 5-Aminopyrazole |

| Pyrazolo[1,5-a]pyrimidine |

| Oxazine |

| nih.govmdpi.com-Oxazine |

| Triazole |

| 1,2,3-Triazole |

| Tetrahydrobenzo[b]pyran |

| Pyridine |

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation of 2 3 Methylphenyl 3 Oxobutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(3-Methylphenyl)-3-oxobutanenitrile, a combination of 1D and 2D NMR experiments provides a complete picture of its atomic arrangement.

One-dimensional NMR provides fundamental information about the different chemical environments of the NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. The predicted chemical shifts for this compound in a standard solvent like CDCl₃ are based on established substituent effects. ucl.ac.ukorganicchemistrydata.org The aromatic protons on the 3-methylphenyl (m-tolyl) group are expected to appear in the range of 7.1-7.4 ppm. The methine proton (α-CH), being adjacent to both a carbonyl and a nitrile group, is significantly deshielded and would likely appear as a singlet around 4.8-5.0 ppm. The two methyl groups appear as sharp singlets in the upfield region: the acetyl (COCH₃) protons around 2.4 ppm and the tolyl methyl (Ar-CH₃) protons around 2.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. organicchemistrydata.org The carbonyl carbon (C=O) is expected at the most downfield position, typically between 190-200 ppm. The nitrile carbon (C≡N) signal is expected around 115-120 ppm. ucl.ac.uk The aromatic carbons will produce a set of signals between 125-140 ppm. The methine carbon (α-CH) is anticipated in the 45-55 ppm range, while the acetyl methyl and tolyl methyl carbons would appear in the high-field region, typically between 20-30 ppm.

While other nuclei like ¹⁵N and ³¹P can be analyzed by NMR, they are not typically employed for routine structural elucidation of a molecule of this type unless specific isotopic labeling has been performed for mechanistic studies. The natural abundance of ¹⁵N is very low, and ³¹P is not present in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic H | ¹H NMR | 7.1 - 7.4 | Multiplet |

| Methine α-H | ¹H NMR | 4.8 - 5.0 | Singlet |

| Acetyl CH₃ | ¹H NMR | ~2.4 | Singlet |

| Tolyl CH₃ | ¹H NMR | ~2.3 | Singlet |

| Carbonyl C=O | ¹³C NMR | 190 - 200 | - |

| Aromatic C | ¹³C NMR | 125 - 140 | - |

| Nitrile C≡N | ¹³C NMR | 115 - 120 | - |

| Methine α-C | ¹³C NMR | 45 - 55 | - |

| Acetyl CH₃ | ¹³C NMR | 20 - 30 | - |

| Tolyl CH₃ | ¹³C NMR | 20 - 25 | - |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily show correlations among the four protons on the aromatic ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This would definitively link the proton signals for the methine, acetyl methyl, and tolyl methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key correlations would include the methine proton showing a cross-peak to the carbonyl carbon, the nitrile carbon, and several aromatic carbons. The acetyl methyl protons would show a correlation to the carbonyl carbon, confirming the acetyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could show correlations between the methine proton and the protons at the 2- and 6-positions of the phenyl ring, confirming their spatial relationship.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlated Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Aromatic Protons | Other Aromatic Protons | Connectivity within the phenyl ring. |

| HSQC | Methine α-H | Methine α-C | Direct H-C bond confirmation. |

| HSQC | Acetyl CH₃ | Acetyl C | Direct H-C bond confirmation. |

| HMBC | Methine α-H | C=O, C≡N, Aromatic C's | Confirms placement of the cyanoketone (B1222219) chain on the ring. |

| HMBC | Acetyl CH₃ | C=O | Confirms the acetyl group structure. |

| NOESY | Methine α-H | Aromatic H (at C2/C6) | Spatial proximity and conformation. |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing rapid confirmation of their presence.

IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound would be dominated by strong absorption bands characteristic of its ketone and nitrile functionalities. A sharp, strong band for the nitrile (C≡N) stretch is expected in the 2210-2260 cm⁻¹ region. The conjugated ketone carbonyl (C=O) group will give rise to a very strong absorption around 1700-1725 cm⁻¹. Other notable bands include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methine groups (just below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. As the molecule lacks O-H or N-H bonds, no hydrogen bonding networks are present.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2210 - 2260 | Strong, Sharp |

| Ketone (C=O) | Stretch | 1700 - 1725 | Very Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Raman spectroscopy provides data that is complementary to IR spectroscopy. nih.gov While polar groups like C=O give strong IR signals, more symmetric and less polar bonds often produce strong Raman signals. For this compound, the nitrile (C≡N) stretch would also be a prominent feature in the Raman spectrum. The symmetric "breathing" mode of the substituted benzene (B151609) ring would be expected to give a particularly strong and characteristic Raman signal, which can be weak in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Delineation

HRMS is used to determine the exact mass of the parent ion, which allows for the unambiguous calculation of the molecular formula. For this compound, the molecular formula is C₁₁H₁₁NO. The calculated monoisotopic mass is 173.08406 Da. uni.lu HRMS analysis would be expected to find a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ (m/z 174.09134) that matches this exact mass to within a few parts per million, confirming the elemental composition. uni.lu

Electron ionization mass spectrometry also causes the molecular ion to fragment in predictable ways, which provides further structural evidence. The fragmentation of β-ketonitriles is often directed by the carbonyl group. miamioh.edulibretexts.org The most prominent fragmentation pathway is typically alpha-cleavage, the breaking of the bond adjacent to the carbonyl. libretexts.orgyoutube.com

Key expected fragmentation pathways include:

Loss of the acetyl radical (•CH₃CO): Alpha-cleavage can lead to the loss of the acetyl group (43 Da), resulting in a major fragment ion at m/z 130. This [M-43]⁺ ion would be a resonance-stabilized benzylic cation.

Formation of the acylium ion: The alternative alpha-cleavage leads to the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43. This is often the base peak in the spectrum of methyl ketones. youtube.com

Loss of the tolyl group: Fragmentation could also involve the loss of the m-tolyl radical, leading to a fragment at m/z 82.

Table 4: Predicted Key HRMS Fragments for this compound

| m/z (Da) | Proposed Formula | Identity |

|---|---|---|

| 173.08406 | [C₁₁H₁₁NO]⁺• | Molecular Ion [M]⁺• |

| 130.06513 | [C₉H₈N]⁺ | [M - CH₃CO]⁺ |

| 91.05425 | [C₇H₇]⁺ | Tolyl/Tropylium cation |

| 43.01839 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography would provide an unambiguous determination of the molecular structure of this compound, offering insights into its geometry, conformation, and the non-covalent interactions that govern its packing in a crystal lattice.

A crystallographic study would furnish precise data on bond lengths, bond angles, and torsion angles, defining the molecule's exact geometry. For this compound, key parameters would include the lengths of the carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, as well as the bond angles around the stereogenic center and within the phenyl ring.

The conformation of the molecule, particularly the rotation around the single bond connecting the phenyl ring to the chiral carbon, would be clearly elucidated. This would reveal the spatial relationship between the 3-methylphenyl group and the oxobutanenitrile moiety. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the substituents.

Furthermore, X-ray crystallography is a powerful tool for identifying the dominant tautomeric form in the solid state. While this compound is typically represented in its keto form, the potential for keto-enol tautomerism exists. A crystal structure would definitively show whether the compound exists as the ketone or as one of its possible enol tautomers in the crystalline state.

Expected Molecular Geometry Parameters (Theoretical)

| Parameter | Expected Value Range | Description |

| C=O Bond Length | ~1.21 Å | Typical for a ketone carbonyl group. |

| C≡N Bond Length | ~1.15 Å | Characteristic of a nitrile group. |

| C-C(phenyl) Bond Length | ~1.51 Å | Single bond between the chiral carbon and the phenyl ring. |

| C-C(N) Bond Angle | ~109.5° | Tetrahedral geometry around the chiral carbon. |

| Phenyl Ring Torsion Angle | Variable | Defines the orientation of the phenyl ring relative to the rest of the molecule. |

Note: The values in this table are theoretical estimations based on general principles of organic chemistry and data for similar molecules. Experimental data for this compound is required for definitive values.

The arrangement of molecules in a crystal is dictated by a variety of intermolecular forces. A detailed crystallographic analysis would reveal these interactions for this compound.

Given the presence of a nitrile group and a carbonyl oxygen, weak C-H···N and C-H···O hydrogen bonds are likely to be significant in the crystal packing. researchgate.net The nitrile nitrogen and carbonyl oxygen can act as hydrogen bond acceptors, interacting with hydrogen atoms from the methyl group or the phenyl ring of neighboring molecules. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

Additionally, the presence of the aromatic phenyl ring suggests the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent phenyl rings, would likely play a role in stabilizing the crystal structure. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be determined from the crystal structure.

Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bonding | C-H (methyl, phenyl) | N (nitrile), O (carbonyl) | Directing crystal packing into specific motifs. researchgate.net |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizing the crystal lattice through aromatic interactions. |

| Dipole-Dipole Interactions | C=O, C≡N | C=O, C≡N | Contribution to the overall lattice energy. |

Note: This table outlines potential interactions. The actual interactions can only be confirmed through experimental X-ray crystallographic analysis.

Computational and Theoretical Investigations of 2 3 Methylphenyl 3 Oxobutanenitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular properties. For 2-(3-Methylphenyl)-3-oxobutanenitrile, these methods can elucidate its three-dimensional structure, vibrational modes, and electronic behavior with high accuracy.

Density Functional Theory (DFT) is a widely used computational method valued for its balance of accuracy and efficiency. It is particularly effective for determining the equilibrium geometry, vibrational spectra, and electronic properties of organic molecules.

Geometry Optimization: The first step in a typical DFT study is to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For molecules like this compound, calculations are often performed using functionals like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) materialsciencejournal.orgajchem-a.comspectroscopyonline.com. The optimized structure provides the foundation for all other property calculations.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Based on typical values from DFT studies on similar organic molecules. materialsciencejournal.orgajchem-a.com

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.21 Å |

| C≡N (Nitrile) | ~1.16 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-H (Aromatic) | ~1.08 Å | |

| C-C (Aliphatic) | ~1.53 Å | |

| Bond Angle | C-CO-C | ~118° |

| C-C≡N | ~178° |

Vibrational Frequencies: Following optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the infrared (IR) and Raman spectral bands. Theoretical spectra are invaluable for interpreting experimental data by assigning specific vibrational modes (e.g., stretching, bending) to observed peaks. For instance, the characteristic stretching frequencies for the carbonyl (C=O) and nitrile (C≡N) groups are prominent features. To improve agreement with experimental results, calculated frequencies are often uniformly scaled by a factor, typically around 0.96-0.98 for B3LYP calculations spectroscopyonline.comnih.gov.

Electronic Structure Analysis: DFT also provides a detailed picture of the molecule's electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively ajchem-a.com. For this compound, the oxygen of the carbonyl group and the nitrogen of the nitrile group would be expected to be regions of negative potential.

Beyond DFT, other computational methods are employed to investigate molecular properties.

Ab Initio and Semi-Empirical Methods: Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental parameters researchgate.netresearchgate.net. While often more computationally demanding than DFT, they can provide benchmark results for electronic properties. Semi-empirical methods, like PM6, are faster but less accurate as they use parameters derived from experimental data scispace.com. These methods can be useful for preliminary analysis of large molecules or systems.

Spectroscopic Predictions: Time-dependent DFT (TD-DFT) is a common extension of DFT used to predict electronic absorption spectra (UV-Vis) nih.govbsu.by. This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band bsu.by. These predictions are crucial for understanding the photophysical properties of the molecule.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions Based on typical calculations for aromatic ketones and nitriles. materialsciencejournal.orgbsu.by

| Excited State | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | ~310 nm | 0.005 | n → π* |

| S2 | ~285 nm | 0.250 | π → π* |

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES) researchgate.netmdpi.com. For this molecule, significant conformational flexibility exists around the bond connecting the phenyl ring to the chiral carbon. Identifying the global energy minimum conformation is essential, as it represents the most populated state of the molecule and is the correct structure for subsequent property calculations nih.gov.

Elucidation of Electronic Structure and Reactivity Descriptors

Computational methods provide quantitative measures, known as reactivity descriptors, that help predict a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher energy HOMO indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable mdpi.comsemanticscholar.org.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify reactivity materialsciencejournal.orgmdpi.com.

Table 3: Reactivity Descriptors Derived from HOMO-LUMO Energies (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when adding an electron |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

In this compound, the HOMO is expected to be localized primarily on the electron-rich methyl-substituted phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing acetyl and nitrile groups researchgate.net.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds and lone pairs researchgate.netresearchgate.net. This method is used to investigate intramolecular charge transfer, delocalization of electron density, and hyperconjugative interactions.

NBO analysis calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. For example, significant interactions might be found from the π orbitals of the phenyl ring to the antibonding π* orbitals of the carbonyl and nitrile groups, indicating electron delocalization across the molecule. NBO also calculates natural charges on each atom, revealing the charge distribution and identifying the most electropositive and electronegative centers within the molecule researchgate.net.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Anilinomethylene-3-oxobutanenitrile |

Electrostatic Potential Surface Mapping for Reactive Sites

The electrostatic potential (ESP) surface of a molecule is a valuable concept in computational chemistry that provides a visual representation of the charge distribution and is instrumental in predicting sites of electrophilic and nucleophilic attack. The ESP is calculated by determining the energy of interaction of a positive point charge (a proton) with the electron cloud of the molecule at various points on the electron density surface.

For this compound, the ESP map would highlight regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The regions with the most negative potential correspond to areas of high electron density and are indicative of sites susceptible to electrophilic attack. Conversely, regions with positive potential are electron-deficient and represent likely sites for nucleophilic attack.

In the case of this compound, the ESP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group due to the high electronegativity of these atoms. These locations would be the primary sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the chiral carbon, and the aromatic protons would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Table 1: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| Carbonyl Oxygen | Highly Negative | Site for Electrophilic Attack |

| Nitrile Nitrogen | Negative | Site for Electrophilic Attack |

| Aromatic Ring | Varied (Slightly Negative to Neutral) | Potential for Electrophilic Aromatic Substitution |

| Alpha-Carbon Hydrogen | Positive | Potential for Deprotonation by a Base (Nucleophile) |

| Methyl Group Hydrogens | Slightly Positive | Generally Low Reactivity |

Note: The data in this table is illustrative and based on general principles of organic chemistry and computational predictions for similar structures. Specific values would require dedicated DFT calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful avenue to explore the energetic landscapes of chemical reactions, offering insights into the feasibility and pathways of molecular transformations. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model the entire course of a reaction involving this compound.

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of temporary, metastable intermediates. youtube.com Computational chemistry allows for the precise location and characterization of these transient species on the potential energy surface.

For a reaction involving this compound, such as its hydrolysis or its use as a building block in a condensation reaction, computational models can identify the geometry and energy of the transition states. For instance, in a base-catalyzed enolate formation, the transition state would involve the partial formation of a bond between the base and the alpha-carbon's hydrogen and the partial breaking of the C-H bond. The energy of this transition state is the activation energy, a critical determinant of the reaction rate.

Intermediates, which are local minima on the reaction pathway, can also be characterized. In the aforementioned example, the enolate anion of this compound would be an intermediate, and its stability can be computationally assessed.

By mapping out the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile illustrates the most likely pathway a reaction will follow and quantifies the energy barriers that must be overcome.

Computational studies can predict various potential reaction pathways for this compound. For example, in a multi-step synthesis, different routes can be computationally evaluated to determine the most energetically favorable one. The energy barriers, or activation energies, for each step are calculated, providing a quantitative measure of the kinetic feasibility of each proposed pathway. A lower energy barrier corresponds to a faster reaction rate. These computational predictions are invaluable for guiding experimental efforts in synthesis and catalysis.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials: this compound + Reagent |

| Transition State 1 | +25.4 | Energy maximum for the first step |

| Intermediate 1 | +5.2 | A metastable species formed after the first step |

| Transition State 2 | +18.9 | Energy maximum for the second step |

| Products | -15.7 | Final products of the reaction |

Note: This table presents hypothetical data for an illustrative two-step reaction. Actual values are dependent on the specific reaction and the level of theory used in the computation.

Future Directions and Emerging Research Opportunities for 2 3 Methylphenyl 3 Oxobutanenitrile

Development of Innovative and Sustainable Synthetic Routes

The synthesis of β-ketonitriles has traditionally relied on methods that often involve harsh reagents or environmentally challenging conditions. sigmaaldrich.com Future research should prioritize the development of green and economically viable synthetic pathways to 2-(3-Methylphenyl)-3-oxobutanenitrile.

Key areas for exploration include:

Catalytic Approaches: Moving beyond stoichiometric strong bases like sodium amide or sodium ethoxide, which were used in early syntheses, the focus should be on catalytic methods. sigmaaldrich.com Investigating the use of inexpensive and robust catalysts such as potassium tert-butoxide (KOt-Bu) in ethereal solvents could offer a milder and more efficient route. sigmaaldrich.com A recent study demonstrated the successful synthesis of various β-ketonitriles from esters and lactones using KOt-Bu, highlighting the potential of this approach. sigmaaldrich.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. The acylation of the nitrile anion, a key step in forming the β-ketonitrile scaffold, could be significantly optimized under flow conditions.

Alternative Starting Materials: Exploring alternative and more sustainable starting materials than traditional petroleum-derived precursors is crucial. For instance, methods utilizing renewable resources like ethyl cinnamate (B1238496) to produce related structures such as cinnamoylacetonitrile suggest that bio-based feedstocks could be a viable avenue. sigmaaldrich.com

Microwave-Assisted Synthesis: The use of microwave reactors has been shown to be effective for the synthesis of other β-ketonitriles, often leading to reduced reaction times and improved yields. chemscene.com Applying this technology to the synthesis of this compound from 3-methylphenylacetonitrile and an acetylating agent could be a fruitful area of investigation. chemscene.com

| Synthetic Strategy | Potential Advantages |

| KOt-Bu Catalysis | Inexpensive, mild conditions, reduced side-product formation. sigmaaldrich.com |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. |

| Bio-based Feedstocks | Increased sustainability, reduced environmental impact. |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields. chemscene.com |

Exploration of Undiscovered Reactivity and Novel Transformations

The dual functionality of the keto and nitrile groups, which are in a geminal relationship, allows for a rich and diverse reactivity profile. sigmaaldrich.com While the general reactivity of β-ketonitriles is well-documented, the specific substitution pattern of this compound may unlock novel chemical transformations.

Future research should focus on:

Asymmetric Catalysis: Developing enantioselective transformations is a cornerstone of modern organic synthesis. Research into asymmetric organocatalytic reactions, such as Michael additions or annulations involving this compound as the pronucleophile, could lead to the synthesis of valuable chiral molecules. For instance, organocatalytic methods have been used to synthesize chiral 3,4-dihydrocoumarins from other β-ketonitriles. sigmaaldrich.com

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound would be a highly efficient strategy for building molecular complexity in a single step. Its use in reactions like the Hantzsch pyridine (B92270) synthesis or in aza-Diels-Alder reactions could yield densely functionalized heterocyclic structures. sigmaaldrich.com

Photocatalysis and Electrosynthesis: Visible-light photocatalysis offers a green and powerful tool for inducing novel reactivity. The decyanation of aryl ketonitriles to form α-ketoesters using visible light has been reported, suggesting that this compound could be a substrate for similar light-mediated C-C bond cleavage and functionalization reactions. sigmaaldrich.com

Transition-Metal Catalyzed Cross-Coupling: While the aim is to move towards sustainable methods, transition-metal catalysis remains a powerful tool. Investigating palladium-catalyzed asymmetric allylic substitution or iron-catalyzed C-H/C-C bond activation could lead to the synthesis of complex carbazoles or chiral bicyclic dihydrofurans. sigmaaldrich.com

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity.

Emerging research opportunities in this area include:

Mechanistic Elucidation: DFT calculations can be employed to model proposed reaction pathways for transformations involving this compound. This can provide deep insights into transition states and intermediates, helping to rationalize observed stereoselectivity and regioselectivity. For example, DFT has been used to understand the role of catalysts in cyclization reactions and to model the activation of nitriles in superacids. sigmaaldrich.com

Predictive Reactivity Mapping: Computational tools can map the electrophilic and nucleophilic centers of the molecule, predicting its reactivity with various reagents. This in silico screening can guide experimental design, saving time and resources by identifying the most promising reaction conditions and substrates.

Virtual Library Design: By modeling the properties of hypothetical derivatives of this compound, it is possible to design virtual libraries of compounds. These libraries can then be computationally screened for desired properties, prioritizing the synthesis of the most promising candidates for applications in materials science or as fine chemical intermediates.

| Computational Approach | Application for this compound |

| DFT Calculations | Elucidating reaction mechanisms, understanding catalyst roles. sigmaaldrich.com |

| Reactivity Mapping | Predicting nucleophilic/electrophilic sites to guide experiments. |

| Virtual Screening | Designing and evaluating hypothetical derivatives for specific applications. |

Applications in the Synthesis of Complex Molecules and Fine Chemicals

The true value of a building block like this compound lies in its utility for constructing more complex and valuable molecules. Its structure is a precursor to a variety of molecular scaffolds.

Future applications could be explored in:

Heterocycle Synthesis: β-Ketonitriles are renowned precursors to a vast range of heterocycles, including pyridines, pyrimidines, pyrazoles, furans, and chromenes. sigmaaldrich.com Systematic exploration of the reaction of this compound with various dinucleophiles and electrophiles could yield novel libraries of these important chemical motifs.

Synthesis of 1,4-Diketones: A synthetic route involving the nucleophilic substitution of 2-bromoacetophenones with the anion of this compound could generate functionalized 1,4-diketones. These, in turn, are valuable intermediates for synthesizing six-membered heterocycles like dihydropyridazines. sigmaaldrich.com

Fine Chemical Intermediates: The molecule can serve as a key intermediate for fine chemicals. For instance, its controlled hydrolysis and decarboxylation could lead to 3-methylphenylacetone, a ketone of interest in various chemical industries. The α-ketoester functionality, accessible via photocatalytic decyanation, is another valuable synthetic handle. sigmaaldrich.com

| Target Molecule Class | Synthetic Approach |

| Substituted Pyridines | Hantzsch-type condensation with aldehydes and an ammonia (B1221849) source. |

| Functionalized Furans | [3+2] Annulation with activated alkynes or allenes. sigmaaldrich.com |

| Dihydropyridazines | Reaction with hydrazine (B178648) after conversion to a 1,4-dicarbonyl compound. sigmaaldrich.com |

| Chiral Dihydrofurans | Pd-catalyzed asymmetric allylic substitution with allylic dicarbonates. sigmaaldrich.com |

Q & A

Q. What are the standard synthetic routes for 2-(3-Methylphenyl)-3-oxobutanenitrile, and what key intermediates are involved?

The compound is synthesized via condensation reactions involving 3-oxo-propionitriles as intermediates. For example, electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by reaction with chloroacetyl chloride under basic conditions, yields thiazolidinone derivatives. Multi-step syntheses often require purification via recrystallization or chromatography to isolate the final product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic techniques such as NMR and IR are critical. Studies on analogous β-ketonitriles demonstrate that the E-enol tautomer is thermodynamically stable, confirmed by X-ray crystallography and NMR chemical shifts. These methods distinguish between keto-enol tautomers and verify the nitrile group’s presence .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection or GC-MS is effective. For complex matrices, derivatization may enhance detectability. Reference standards (e.g., category G1 compounds) should be used for calibration .

Advanced Research Questions

Q. What spectroscopic techniques resolve tautomeric equilibria in β-ketonitriles like this compound?

Variable-temperature NMR and IR spectroscopy are pivotal. For example, temperature-dependent H NMR can monitor enol-keto interconversion rates, while X-ray crystallography provides definitive structural confirmation of the dominant tautomer in the solid state .

Q. How do variations in reaction conditions impact the yield and purity of this compound in multi-step syntheses?

Catalyst choice (e.g., acid vs. base), solvent polarity, and temperature significantly affect outcomes. For instance, using acetic acid as a catalyst at room temperature minimizes side reactions compared to heated conditions. Post-synthetic purification via flash chromatography (e.g., silica gel) improves purity .

Q. What role does this compound play as a building block in heterocyclic compound synthesis?

The compound serves as a precursor for thiazolidinones and oxadiazoles via reactions with aldehydes or amines. Its nitrile and ketone groups enable cyclocondensation, forming fused heterocycles with potential pharmacological activity .

Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?

Methodological discrepancies (e.g., solvent purity, catalyst loading) often underlie yield variations. Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are recommended to identify optimal parameters .

Q. What strategies optimize the stability of this compound during long-term storage?

Store under inert gas (argon/nitrogen) at low temperatures (-20°C) to prevent hydrolysis or oxidation. Desiccants should be used to mitigate moisture-induced degradation, as the nitrile group is sensitive to humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.